molecular formula C20H22F3N3O2S2 B4622130 methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate

methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate

Cat. No. B4622130
M. Wt: 457.5 g/mol
InChI Key: MAJSBSGDDPAOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of chemicals known for their complex molecular structures and potential for varied applications in scientific research. While direct studies on this compound are not readily available, similar compounds have been synthesized and analyzed for their potential in various fields, excluding direct drug use and dosage information as per the request.

Synthesis Analysis

Synthesis of structurally complex compounds like the one often involves multi-step reactions, including the formation of intermediates and the use of specific reagents to introduce various functional groups. For example, the synthesis of complex piperazine derivatives and thiophenes has been explored through reactions involving secondary amines and various cyclization methods to achieve the desired molecular framework (Vasileva et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic analyses, including NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule and the stereochemistry of its functional groups. The study of similar compounds has provided insights into the intramolecular hydrogen bonding and tautomeric forms that stabilize the molecular structure (Dolzhenko et al., 2010).

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by their functional groups, leading to a variety of reactions they can undergo. These include nucleophilic substitution reactions, cyclization reactions, and interactions with secondary amines to form new derivatives. The chemical reactivity often explores the potential of these compounds to undergo transformations leading to new structures with interesting properties (Krinochkin et al., 2021).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are typically determined through experimental methods and contribute to the compound’s application in research and development. Studies on related compounds have detailed their crystalline forms and solubility characteristics, which are essential for their application in synthesis and material science (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

Chemical properties include reactivity towards various chemical agents, stability under different conditions, and the potential to participate in specific chemical reactions. These properties are fundamental to the compound’s application in creating novel materials or as intermediates in the synthesis of more complex molecules. The reactivity pattern of similar compounds, especially their interactions with amines and other nucleophiles, has been a subject of extensive study, providing a basis for understanding the chemical behavior of the compound (Tominaga et al., 1990).

Scientific Research Applications

Organic Synthesis Applications

A variety of studies focus on the synthesis and structural elucidation of compounds related to methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate, demonstrating its utility in creating complex organic molecules. For instance, the synthesis of piperazine-2,5-diones through Dieckmann cyclization showcases the compound's role in forming structurally diverse molecules with potential biological activities (Aboussafy & Clive, 2012). Additionally, the compound serves as a precursor in the synthesis of novel thiophene and benzothiophene derivatives, indicating its versatility in organic synthesis and potential for producing compounds with anti-proliferative properties (Mohareb et al., 2016).

Antimicrobial Activities

The antimicrobial properties of derivatives related to methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate have been explored in various studies. Compounds synthesized from similar structures have shown good to moderate antimicrobial activities against test microorganisms, highlighting the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Potential Anti-cancer Properties

Research into novel thiophene derivatives, including those related to methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate, has shown promising anti-proliferative activity against tumor cell lines. These studies suggest the potential of such derivatives in cancer therapy, especially due to their selectivity and effectiveness against specific tumor cells, highlighting the importance of further investigation into their mechanisms of action and therapeutic efficacy (Thomas et al., 2017).

properties

IUPAC Name

methyl 5-ethyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2S2/c1-3-15-12-16(18(27)28-2)17(30-15)24-19(29)26-9-7-25(8-10-26)14-6-4-5-13(11-14)20(21,22)23/h4-6,11-12H,3,7-10H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJSBSGDDPAOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=S)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 5
methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.